REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([CH2:16][CH2:17][C:18]#[N:19])[C:9]([CH3:15])([C:11]([O:13]C)=O)[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].C(Cl)Cl.CCO>O1CCOCC1>[C:18]([C:17]1[CH2:16][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C:9]([CH3:10])([CH3:15])[C:11]=1[OH:13])#[N:19] |f:1.2,3.4|
|
Name
|
methyl N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)-2-methylalaninate
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(C)(C(=O)OC)C)CCC#N
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
CH2Cl2 EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was added (1000 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 4 times with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts washed with a limited amount of water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
crystallized from hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(N(C1)C(=O)OC(C)(C)C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |